1-Isomangostin
Overview
Description
1-Isomangostin is an organic heterotetracyclic compound that belongs to the xanthone family. It is primarily found in the pericarp of the mangosteen fruit (Garcinia mangostana). The compound is characterized by its complex structure, which includes hydroxy groups at positions 5 and 9, a methoxy group at position 10, two methyl groups at position 2, a prenyl group at position 11, and an oxo group at position 12 .
Mechanism of Action
Target of Action
1-Isomangostin primarily targets pancreatic lipase , an enzyme that plays a crucial role in the digestion of dietary fats . By inhibiting this enzyme, this compound can potentially influence the body’s ability to absorb and metabolize fats.
Mode of Action
This compound interacts with pancreatic lipase by binding to the enzyme and inhibiting its activity . This interaction prevents the enzyme from breaking down dietary fats into smaller molecules that can be absorbed by the body. The IC50 value, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, of this compound for porcine pancreatic lipase is 34.5 μM .
Result of Action
The inhibition of pancreatic lipase by this compound leads to a decrease in the breakdown and absorption of dietary fats. This can result in reduced calorie intake and potential weight loss, making this compound a potential candidate for anti-obesity treatments .
Biochemical Analysis
Biochemical Properties
1-Isomangostin is an inhibitor of pancreatic lipase . It inhibits porcine pancreatic lipase with an IC50 of 34.5 μM . This interaction with the enzyme pancreatic lipase suggests that this compound plays a significant role in lipid metabolism.
Cellular Effects
This compound has been reported to have anti-obesity activity . This suggests that it may influence cellular processes related to lipid storage and metabolism. More detailed studies are needed to fully understand the cellular effects of this compound.
Molecular Mechanism
The molecular mechanism of this compound is primarily through its inhibition of pancreatic lipase By inhibiting this enzyme, this compound can potentially alter lipid metabolism at the molecular level
Metabolic Pathways
This compound is involved in lipid metabolism due to its inhibitory effect on pancreatic lipase
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isomangostin can be synthesized from α-mangostin, another xanthone derivative found in mangosteen. The synthesis involves the use of toluene-4-sulfonic acid in benzene, followed by refluxing over a water bath with a Dean-Stark apparatus for 30 minutes . This method ensures the complete conversion of α-mangostin to this compound.
Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely to involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Isomangostin undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The methoxy and prenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted xanthones depending on the reagents used.
Scientific Research Applications
1-Isomangostin has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other xanthone derivatives.
Biology: Studied for its role as a plant metabolite and its interactions with various enzymes.
Medicine: Investigated for its potential anti-obesity, anti-inflammatory, and anticancer properties.
Industry: Potential use in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
α-Mangostin: Another xanthone derivative with similar biological activities.
γ-Mangostin: Known for its potential antidiabetic properties.
Garcinone C: Exhibits anticancer activities.
Uniqueness: 1-Isomangostin is unique due to its specific structural features, such as the positions of hydroxy, methoxy, and prenyl groups, which contribute to its distinct biological activities. Its ability to inhibit pancreatic lipase with a specific IC50 value sets it apart from other similar compounds .
Properties
IUPAC Name |
5,9-dihydroxy-10-methoxy-2,2-dimethyl-11-(3-methylbut-2-enyl)-3,4-dihydropyrano[2,3-a]xanthen-12-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O6/c1-12(2)6-7-14-19-17(11-16(26)22(14)28-5)29-18-10-15(25)13-8-9-24(3,4)30-23(13)20(18)21(19)27/h6,10-11,25-26H,7-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHXHWKPHWGZKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C=C(C4=C3OC(CC4)(C)C)O)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415165 | |
Record name | 1-Isomangostin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1-Isomangostin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029981 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
19275-44-6 | |
Record name | 1-Isomangostin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19275-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Isomangostin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Isomangostin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029981 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
245 - 249 °C | |
Record name | 1-Isomangostin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029981 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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